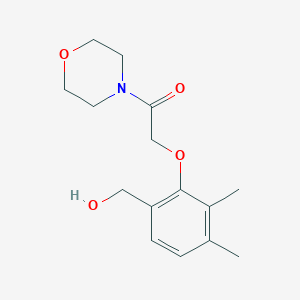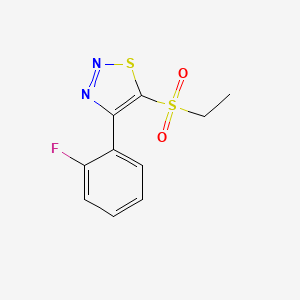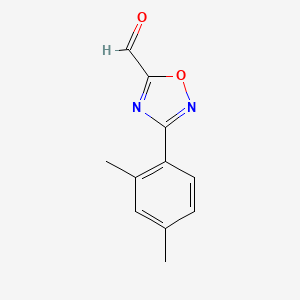
Ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-fluoro-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo es un compuesto heterocíclico que contiene tanto anillos de pirazol como de pirimidina
Métodos De Preparación
La síntesis del 2-(4-fluoro-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo generalmente implica la reacción de 4-fluoro-1H-pirazol con 2-cloropirimidin-5-carboxilato de etilo en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente polar como la dimetilformamida o el tetrahidrofurano, con una base como carbonato de potasio o hidruro de sodio para facilitar la reacción de sustitución nucleofílica. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la conversión completa al producto deseado.
Análisis De Reacciones Químicas
El 2-(4-fluoro-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para producir formas reducidas del compuesto.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde el átomo de flúor se puede reemplazar por otros nucleófilos como aminas o tioles en condiciones apropiadas.
Aplicaciones Científicas De Investigación
El 2-(4-fluoro-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como bloque de construcción en la síntesis de varios compuestos farmacéuticos, particularmente aquellos con potenciales actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Estudios biológicos: El compuesto se utiliza en estudios para comprender la interacción de los compuestos heterocíclicos con objetivos biológicos, como enzimas y receptores.
Aplicaciones industriales: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas, como catalizadores y polímeros.
Mecanismo De Acción
El mecanismo de acción del 2-(4-fluoro-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los anillos de pirazol y pirimidina en el compuesto pueden formar enlaces de hidrógeno y otras interacciones con los sitios activos de estos objetivos, lo que lleva a la inhibición o activación de sus funciones biológicas. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
El 2-(4-fluoro-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo se puede comparar con otros compuestos similares, como:
2-(4-cloro-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo: Estructura similar pero con un átomo de cloro en lugar de flúor, lo que puede afectar su reactividad y actividad biológica.
2-(4-metil-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo: Contiene un grupo metilo en lugar de flúor, lo que puede influir en sus propiedades químicas y aplicaciones.
2-(4-nitro-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo: La presencia de un grupo nitro puede alterar significativamente las propiedades electrónicas y la reactividad del compuesto.
Estas comparaciones resaltan las propiedades únicas del 2-(4-fluoro-1H-pirazol-1-il)pirimidin-5-carboxilato de etilo, particularmente su potencial para interacciones específicas con objetivos biológicos y su versatilidad en reacciones químicas.
Propiedades
Fórmula molecular |
C10H9FN4O2 |
|---|---|
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluoropyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9FN4O2/c1-2-17-9(16)7-3-12-10(13-4-7)15-6-8(11)5-14-15/h3-6H,2H2,1H3 |
Clave InChI |
XQNVFCOVUAMSQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1)N2C=C(C=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)





![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)


![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)

